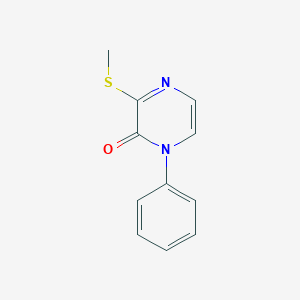

3-(Methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one

描述

3-(Methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core substituted with a phenyl group at position 1 and a methylsulfanyl (-SCH₃) moiety at position 3. Its molecular formula is C₁₁H₁₁N₂OS, with a molecular weight of 219.28 g/mol. The methylsulfanyl group enhances lipophilicity, which may influence bioavailability and target binding .

属性

IUPAC Name |

3-methylsulfanyl-1-phenylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-10-11(14)13(8-7-12-10)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVGNWQYQSLCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with methylthiol and phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

化学反应分析

Types of Reactions

3-(Methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding dihydropyrazine derivative using reducing agents like sodium borohydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitronium ions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

3-(Methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of 3-(Methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site, thereby preventing the enzyme from catalyzing its substrate.

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Core Structure Impact: The dihydropyrazin-2-one core (as in the target compound and BF17512) differs from the triazine core in D0 and D1. Triazine derivatives (e.g., D0, D1) exhibit direct antimicrobial effects, while dihydropyrazinones are less studied but may offer tunable pharmacokinetics due to their fused aromatic-amidic structure . The triazine-based D0 showed reduced Klebsiella survival under predation, suggesting that the core structure influences microbial resilience .

Substituent Effects: Methylsulfanyl (-SCH₃): Present in both the target compound and D0, this group balances lipophilicity and steric demands. In D0, it contributes to triazine’s antimicrobial activity . Allylsulfanyl (-S-allyl): In D1, this group confers greater reactivity but reduces Klebsiella’s resistance to predation, highlighting substituent-dependent biological outcomes .

Physicochemical Properties

- Lipophilicity: The methylsulfanyl group in the target compound increases logP compared to hydroxyl or amine substituents (e.g., D1: logP ~1.2 vs. D0: logP ~0.8) .

- Solubility: Dihydropyrazinones generally exhibit moderate aqueous solubility due to the amide moiety, whereas triazine derivatives (e.g., D0) may have lower solubility due to aromatic stacking .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

- Precursor selection : Use 1-phenylpyrazin-2(1H)-one derivatives with methylsulfanyl group introduction via alkylation or thiolation reactions.

- Condition optimization : Control temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or DMSO for solubility), and catalysts (e.g., K₂CO₃ for deprotonation) to enhance yield .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) reliably characterize the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on pyrazinone ring protons (δ 6.5–8.0 ppm) and methylsulfanyl group (δ 2.5–3.0 ppm). Compare with analogs like 3-(2,3-dichlorophenyl)pyrazin-2(1H)-one for substituent effects .

- FT-IR : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) to confirm functional groups .

Q. What crystallographic tools are recommended for resolving the compound’s 3D structure?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Refinement : SHELXL (in SHELX suite) refines atomic coordinates and thermal parameters .

- Validation : Apply PLATON (ADDSYM) to check for missed symmetry and CIF validation tools to ensure compliance with crystallographic standards .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological target interactions?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases) based on the methylsulfanyl group’s electron-withdrawing effects.

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) for redox potential .

Q. What strategies address contradictory data between spectroscopic and crystallographic results?

- Methodological Answer :

- Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) to reconcile packing effects with spectroscopic observations .

Q. How to design biological activity assays for this compound, considering its structural analogs?

- Methodological Answer :

- Target selection : Prioritize kinases or antimicrobial targets based on pyrazinone derivatives’ known activities .

- Assay conditions : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or fluorescence-based kinase inhibition assays.

- Control compounds : Include structurally similar molecules (e.g., 3-(4-methyltriazolyl)pyridinones) to isolate the methylsulfanyl group’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。